5-Methanesulfonylpentan-2-ol
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Overview
Description
5-Methanesulfonylpentan-2-ol is an organic compound with the molecular formula C6H14O3S It is characterized by the presence of a methanesulfonyl group attached to a pentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonylpentan-2-ol typically involves the reaction of pentan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Pentan-2-ol+Methanesulfonyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.
Major Products Formed
Oxidation: Formation of 5-methanesulfonylpentan-2-one or 5-methanesulfonylpentanoic acid.
Reduction: Formation of 5-thiolpentan-2-ol.
Substitution: Formation of 5-azidopentan-2-ol or 5-cyanopentan-2-ol.
Scientific Research Applications
5-Methanesulfonylpentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methanesulfonylpentan-2-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to modifications in protein function or enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methanesulfonylpentan-1-ol: Similar structure but with the hydroxyl group at the terminal position.
5-Methanesulfonylhexan-2-ol: Similar structure but with an additional carbon in the backbone.
5-Methanesulfonylbutan-2-ol: Similar structure but with one less carbon in the backbone.
Uniqueness
5-Methanesulfonylpentan-2-ol is unique due to its specific positioning of the methanesulfonyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
5-methylsulfonylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-6(7)4-3-5-10(2,8)9/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCCBYERWUWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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